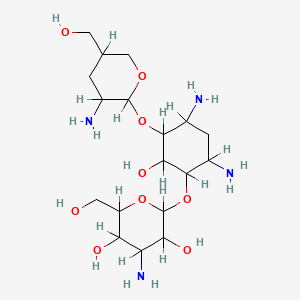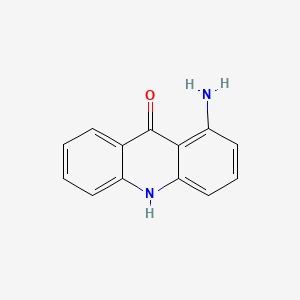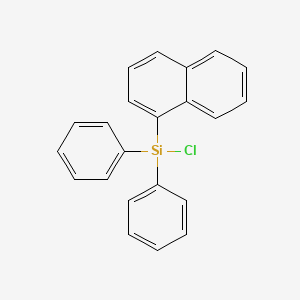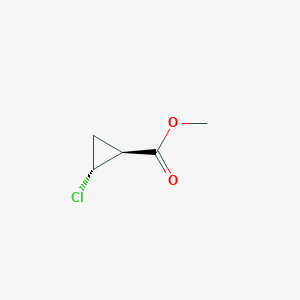
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a chlorine atom and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring . The chlorination of the cyclopropane ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the cyclopropanation and chlorination reactions, providing better control over reaction parameters and improving yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Elimination Reactions: Treatment with strong bases can lead to the formation of alkenes through elimination of the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted cyclopropane derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and carboxylate ester group can participate in nucleophilic and electrophilic interactions, respectively, influencing various biochemical pathways . The compound’s ability to form stable intermediates and transition states makes it a valuable tool in mechanistic studies and drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (1S,2R)-2-phenylcyclopropane-1-carboxylate: Similar structure but with a phenyl group instead of a chlorine atom.
Methyl (1S,2R)-2-bromocyclopropane-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl (1S,2R)-2-fluorocyclopropane-1-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of a chlorine atom, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
65475-64-1 |
|---|---|
Molekularformel |
C5H7ClO2 |
Molekulargewicht |
134.56 g/mol |
IUPAC-Name |
methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H7ClO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3/t3-,4-/m1/s1 |
InChI-Schlüssel |
UWSSTAIBFVJLAS-QWWZWVQMSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@H]1Cl |
Kanonische SMILES |
COC(=O)C1CC1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
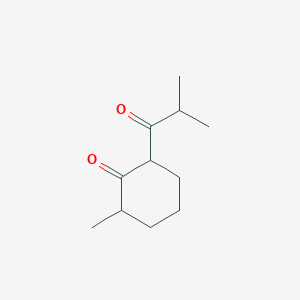
![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)
